
3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
カタログ番号:
B2663435
CAS番号:
2034435-76-0
分子量:
308.341
InChIキー:
OXUIULISUDQNHW-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups and rings. It includes a pyrrolidine ring, a pyridazine ring, and a benzonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation and functionalization of the pyrrolidine and pyridazine rings .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The benzonitrile group consists of a benzene ring attached to a nitrile group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and pyridazine rings, as well as the nitrile group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group could enhance its solubility in polar solvents .科学的研究の応用
1. Synthesis and Reactivity
- Synthesis of Pyrrolo-Pyridines and Other Derivatives : A study by Davis, Wakefield, & Wardell (1992) explored the synthesis of pyrrolo-pyridines, quinolines, and other derivatives by reacting deprotonated 3-methylazines with benzonitrile. This research demonstrates the potential for creating a variety of nitrile and β-methylazine compounds, which may include structures related to the compound of interest.
2. Molecular Docking and In Vitro Screening
- Novel Pyridine and Fused Pyridine Derivatives : Flefel et al. (2018) conducted a study on novel pyridine derivatives, including their synthesis and molecular docking screenings towards GlcN-6-P synthase as the target protein. This research could be relevant in understanding the interactions of similar compounds, such as the one , with biological targets.
3. Pharmaceutical and Chemical Applications
- Synthesis of Amidines and Attempted Synthesis of Imidazoazines : Redhouse, Thompson, Wakefield, & Wardell (1992) researched the synthesis of amidines from 3-aminopyridine and aromatic nitriles. The study highlights the chemical reactivity of similar pyridine derivatives, which can be useful in understanding the compound's potential applications in chemical synthesis.
4. Electrochemical Behavior
- Electrochemical Behavior of Dihydropyridines and Tetrahydrobipyridines : Trazza, Andruzzi, & Carelli (1982) investigated the electrochemical behavior of dihydropyridines and tetrahydrobipyridines in aprotic media. This study may provide insights into the electrochemical properties of related compounds, offering potential applications in fields like materials science.
5. Heterocyclic Synthesis
- Synthesis of Nicotinamide, Thieno[2,3-b]pyridine, and Bi- or Tricyclic Annulated Pyridine Derivatives : Hussein, Gad-Elkareem, El-Adasy, & Othman (2009) explored the synthesis of various pyridine derivatives, demonstrating the versatility of pyridine-based compounds in creating diverse structures. This research could be relevant to understanding the synthetic potential of the compound .
作用機序
特性
IUPAC Name |
3-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-5-6-16(20-19-12)23-15-7-8-21(11-15)17(22)14-4-2-3-13(9-14)10-18/h2-6,9,15H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUIULISUDQNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methy...
Cat. No.: B2663352
CAS No.: 1216463-45-4
5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-y...
Cat. No.: B2663355
CAS No.: 2034509-99-2
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfu...
Cat. No.: B2663356
CAS No.: 872473-70-6
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(quinolin-8-yl)t...
Cat. No.: B2663358
CAS No.: 1171157-06-4
![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2663352.png)
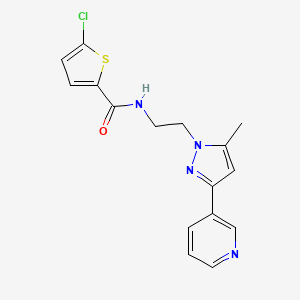
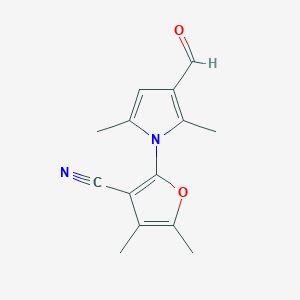
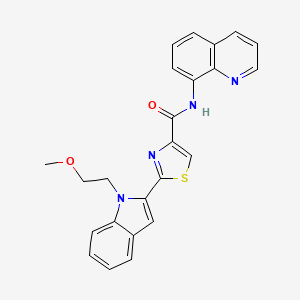
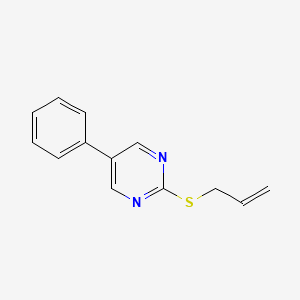
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2663361.png)
![3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2663362.png)
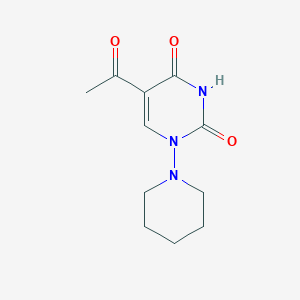
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2663365.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2663366.png)
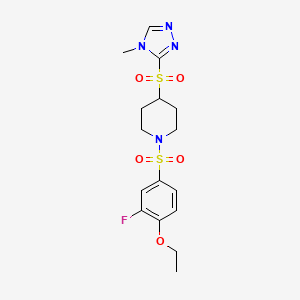
![N-Ethyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2663372.png)
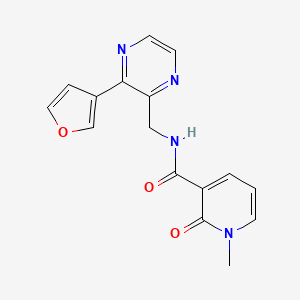
![N-[(1-Acetylpiperidin-3-yl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2663374.png)
